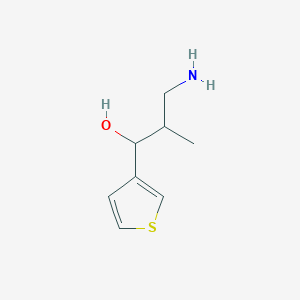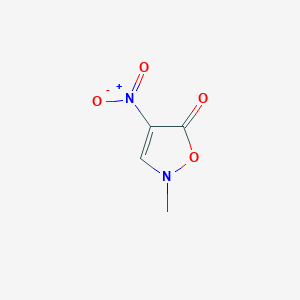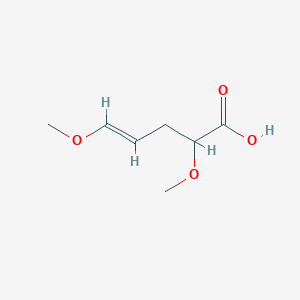
1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one is a unique organic compound characterized by its distinct molecular structure. This compound features an oxolane ring substituted with an amino group and a methylprop-2-en-1-one moiety. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one typically involves the reaction of 4-aminooxolane with methylprop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of continuous flow reactors, automated control systems, and efficient purification methods to ensure consistent quality and high production rates. The industrial synthesis is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions: 1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.
科学研究应用
1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(4-Aminooxolan-3-yl)-2-methylprop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyoxolan-3-yl)-2-methylprop-2-en-1-one: This compound features a hydroxy group instead of an amino group, leading to different chemical and biological properties.
1-(4-Methyloxolan-3-yl)-2-methylprop-2-en-1-one: The presence of a methyl group instead of an amino group results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
1-(4-aminooxolan-3-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(10)6-3-11-4-7(6)9/h6-7H,1,3-4,9H2,2H3 |
InChI 键 |
LXOMYDDVASVDGE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)C1COCC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


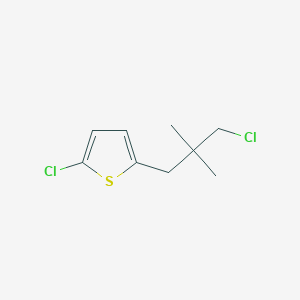
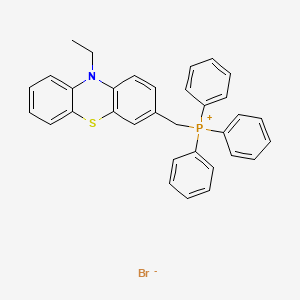
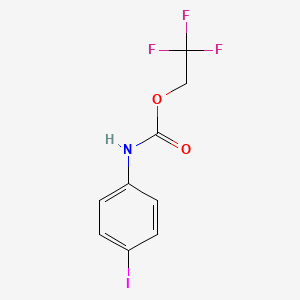
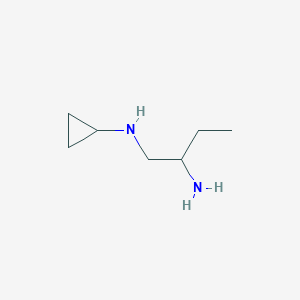
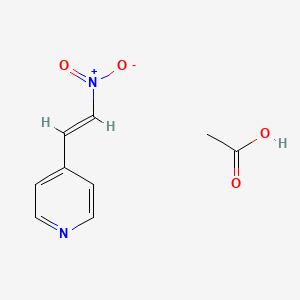
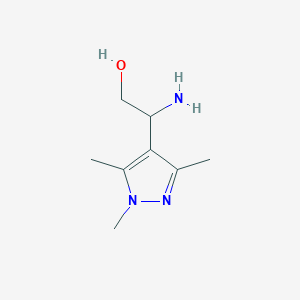

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)


